molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

Cat. No.: B611628
CAS No.: 1809336-39-7
M. Wt: 488.0 g/mol
InChI Key: SSDRNUPMYCFXGM-ZZHSESOFSA-N
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Mechanism of Action

Target of Action

Valemetostat is a selective dual inhibitor of histone-lysine N-methyltransferases enhancer of zeste homolog 1 and 2 (EZH1/2) . These are alternative subunits of polycomb repressive complex 2 (PRC2) that initiate chromatin folding via tri-methylation of the 27th lysine residue of histone H3 (H3K27), resulting in repression of genes associated with tumor suppression and cell differentiation .

Mode of Action

This compound works by effectively preventing the methylation of histone H3 by inhibiting the histone-modifying enzymes EZH1 and EZH2 . This results in several tumor suppressor genes becoming accessible for expression in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the methylation of histone H3 at lysine 27 (H3K27me3), a repressive transcriptional mark broadly associated with gene silencing . This compound prevents H3K27me3 and increases the expression of genes involved in immune function (SLA, PAG1) that can be silenced by H3K27me3 .

Pharmacokinetics

In a phase 1 study, this compound demonstrated dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration–time curve (AUC) following single ascending doses . The plasma pharmacokinetic parameters were similar between the capsule and tablet formulations following a single 200-mg dose . Administration of this compound after a meal was associated with 50%-60% lower cmax, 30%-50% lower auc, and a median tmax delay of 25-3 hours relative to fasted administration .

Result of Action

This compound has shown efficacy in reducing tumor size and generating a durable clinical response in patients with adult T-cell leukemia/lymphoma (ATL), an aggressive cancer characterized by many genetic mutations . The drug demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas (NHL), including relapsed or refractory peripheral T-cell lymphoma (PTCL) and ATL .

Action Environment

The efficacy of this compound can be influenced by various environmental factors such as the patient’s health status, the presence of other medications, and the patient’s diet. For instance, food intake can significantly affect the bioavailability of this compound, with a high-fat or low-fat meal leading to a decrease in Cmax and AUC, and a delay in Tmax . Therefore, this compound should be administered under fasted conditions to avoid a negative food effect .

Biochemical Analysis

Biochemical Properties

Valemetostat plays a significant role in biochemical reactions by inhibiting the histone-modifying enzymes EZH1 and EZH2 . These enzymes are responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a process that is involved in downregulating gene expression associated with tumor suppression and cell differentiation .

Cellular Effects

This compound has demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas, including relapsed or refractory peripheral T-cell lymphoma (R/R PTCL) and adult T-cell leukemia/lymphoma (R/R ATL) . It has been shown to decrease H3K27me3 and the condensation of DNA, thereby opening up several tumor-suppressor genes for expression in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of EZH1 and EZH2 enzymes, which prevents the methylation of histone H3, thereby increasing the expression of genes involved in immune function that can be silenced by H3K27me3 .

Temporal Effects in Laboratory Settings

In a phase 2 study, this compound demonstrated durable responses with a median duration of response (DOR) of 56.0 weeks in PTCL patients . This suggests that the effects of this compound are not only immediate but also long-lasting.

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, clinical trials have shown that a dose of 200 mg/day of this compound led to overall response rates of 54.5% and 57.1% in patients with R/R PTCL or R/R ATL, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone methylation, specifically the methylation of histone H3 at lysine 27 (H3K27me3) . By inhibiting the enzymes EZH1 and EZH2, this compound prevents this methylation process, thereby influencing the metabolic flux of this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of the core benzodioxole structure. The key steps include:

  • Formation of the benzodioxole ring.
  • Introduction of the chloro and dimethylamino groups.
  • Coupling with the pyridine derivative to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Valemetostat undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Valemetostat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.

    GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.

Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .

This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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